Cas no 2171166-71-3 ((2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid)

(2R)-2-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid is a protected amino acid derivative widely used in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive residues. Its chiral (R)-configuration and phenylacetic acid moiety enhance structural diversity in peptide design. The pentanamido linker provides flexibility, facilitating conjugation or further functionalization. This reagent is valued for its high purity, stability under standard handling conditions, and efficient incorporation into solid-phase peptide synthesis (SPPS) protocols. Its orthogonal protection strategy minimizes side reactions, making it a reliable choice for complex peptide assembly and medicinal chemistry applications.
(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid structure
2171166-71-3 structure
Product Name:(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid
CAS No:2171166-71-3
MF:C28H28N2O5
MW:472.532327651978
CID:5750455
PubChem ID:165807924
Update Time:2025-06-08

(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1481106
    • 2171166-71-3
    • (2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid
    • (2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid
    • Inchi: 1S/C28H28N2O5/c31-25(30-26(27(32)33)19-10-2-1-3-11-19)16-8-9-17-29-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24,26H,8-9,16-18H2,(H,29,34)(H,30,31)(H,32,33)/t26-/m1/s1
    • InChI Key: NDRLELXEJLICMZ-AREMUKBSSA-N
    • SMILES: O(C(NCCCCC(N[C@@H](C(=O)O)C1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid Pricemore >>

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Additional information on (2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid

Chemical Compound: (2R)-2-(5-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}pentanamido)-2-phenylacetic Acid (CAS No: 2171166-71-3)

The compound (2R)-2-(5-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}pentanamido)-2-phenylacetic acid with CAS number 2171166-71-3 is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide chain, and a phenylacetic acid moiety. The stereochemistry at the chiral center (R configuration) adds another layer of complexity and specificity to its properties.

Recent studies have highlighted the potential of this compound in various applications, particularly in drug delivery systems and as a precursor in peptide synthesis. The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of the amine functionality during synthesis. This makes the compound highly valuable in the construction of bioactive molecules and therapeutic agents.

One of the most exciting developments involving this compound is its use in the synthesis of bioconjugates. Researchers have demonstrated that the Fmoc-pentanamide moiety can be effectively coupled with various biomolecules, such as proteins and nucleic acids, to create novel bioconjugates with enhanced stability and functionality. These findings have opened new avenues for applications in diagnostics, drug delivery, and gene therapy.

In addition to its synthetic applications, this compound has also been explored for its potential in materials science. The phenylacetic acid moiety contributes to the hydrophobicity of the molecule, making it a promising candidate for the development of amphiphilic materials. Recent studies have shown that self-assembled monolayers formed from this compound exhibit unique surface properties, which could be exploited in nanotechnology and sensor applications.

The stereochemistry at the chiral center (R configuration) has been shown to significantly influence the biological activity of the compound. For instance, enantiomeric excess (ee) studies have revealed that the R-enantiomer exhibits superior binding affinity to certain receptors compared to its S-counterpart. This highlights the importance of stereocontrol in medicinal chemistry and underscores the potential of this compound as a lead molecule for drug discovery.

Furthermore, advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the Fmoc group modulates the electronic environment of the amide bond, thereby influencing its reactivity during peptide coupling reactions. These findings have important implications for optimizing synthetic protocols and improving reaction yields.

In conclusion, (2R)-2-(5-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}pentanamido)-2-phenylacetic acid is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and materials science. Its unique structure, combined with recent advances in chemical research, positions it as a valuable tool for advancing scientific innovation across multiple disciplines.

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